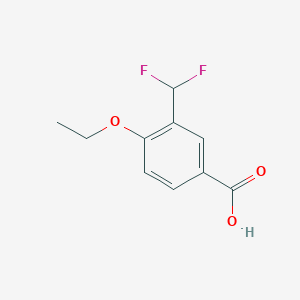

N-(2-ethylphenyl)-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

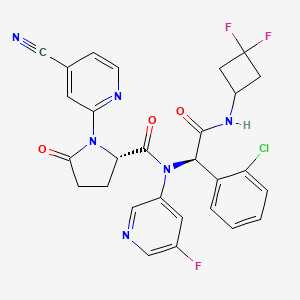

N-(2-ethylphenyl)-1,3-benzothiazol-2-amine, commonly referred to as NEPBT, is an aromatic amine that has been studied for its potential applications in scientific research. NEPBT is a synthetic compound, derived from the reaction of ethylphenol and 1,3-benzothiazole, and is used as a building block in organic synthesis. NEPBT has been used in a wide variety of research applications, including biochemistry, physiology, and drug development.

Scientific Research Applications

Therapeutic Potential and Drug Discovery

Benzothiazole derivatives have been extensively explored for their wide range of biological and pharmacological activities. Notably, 2-arylbenzothiazoles, a structurally simple yet potent category, have been identified as potential antitumor agents. These derivatives exhibit antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities among others, underscoring their versatility in drug development. The importance of benzothiazole nucleus in drug discovery is emphasized by its capacity to serve as a ligand to various biomolecules, facilitating the development of new therapeutic agents, especially in cancer treatment (Kamal et al., 2015; Ahmed et al., 2012).

Synthetic Chemistry and Functional Materials

In synthetic chemistry, benzothiazoles are recognized for their reactivity and utility as building blocks for organic and organoelement synthesis. The review of modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles highlights newly developed synthesis methods, emphasizing green chemistry principles and the potential for developing new drugs and materials. This showcases the role of benzothiazoles in the development of pharmacologically active heterocycles and new synthetic approaches (Zhilitskaya et al., 2021).

Anticancer and Antimicrobial Applications

The anticancer potential of benzothiazole derivatives is a significant area of interest. Various studies have investigated the structure-activity relationships (SAR) of benzothiazole derivatives, revealing their mechanisms of action against different cancer cell lines. The review on benzothiazole-based compounds as anticancer, antibacterial, antifungal, and anti-inflammatory agents provides a comprehensive overview of their pharmacological properties and potential as therapeutic agents. These compounds exhibit a broad spectrum of activity, highlighting the importance of benzothiazole derivatives in medicinal chemistry and their role in the development of new therapeutic strategies (Keri et al., 2015).

Mechanism of Action

Target of Action

N-(2-ethylphenyl)-1,3-benzothiazol-2-amine is a high-affinity, high-specificity peptidomimetic ligand . It primarily targets the activated α4β1 integrin found on a variety of malignant lymphoid cell lines . The α4β1 integrin plays a crucial role in cell adhesion and migration, which are key processes in the development and progression of diseases such as cancer .

Mode of Action

The compound interacts with its target, the α4β1 integrin, by binding to the catalytic residue CYS-258 . This interaction has the potential to interfere with the integrin’s catalytic activity , leading to changes in the cell’s adhesion and migration capabilities.

Biochemical Pathways

It is known that the α4β1 integrin is involved in various signaling pathways that regulate cell adhesion and migration . By targeting this integrin, the compound could potentially disrupt these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its interference with the α4β1 integrin’s function. By inhibiting this integrin, the compound could potentially disrupt cell adhesion and migration, thereby affecting the progression of diseases such as cancer .

properties

IUPAC Name |

N-(2-ethylphenyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-2-11-7-3-4-8-12(11)16-15-17-13-9-5-6-10-14(13)18-15/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTKSFZEVHGWTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

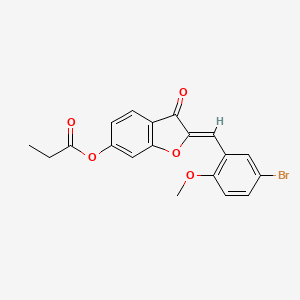

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2993644.png)

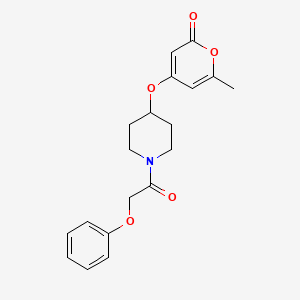

![2,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2993649.png)

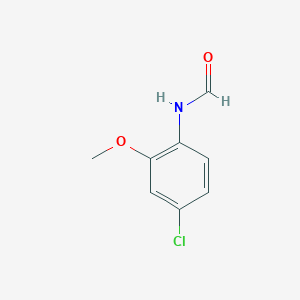

![7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B2993652.png)

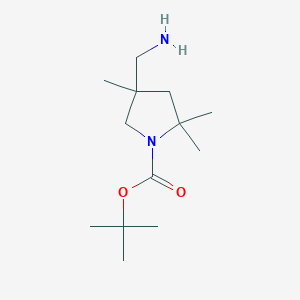

![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2993663.png)